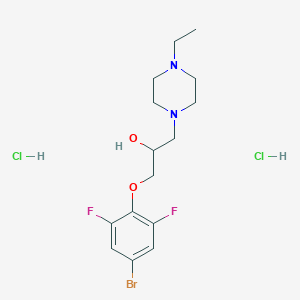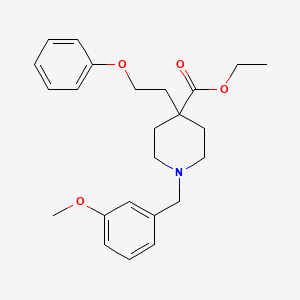![molecular formula C19H25ClN2O2 B5154296 4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)
4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide, commonly known as CP-122,288, is a chemical compound that has been widely studied for its potential pharmaceutical applications. This compound belongs to the class of piperidine derivatives and has been found to possess a broad spectrum of biological activities. In
Mecanismo De Acción
The exact mechanism of action of CP-122,288 is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. CP-122,288 has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
CP-122,288 has been found to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential use as an analgesic and anti-inflammatory agent. It has also been found to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use as an anxiolytic and antidepressant agent. Additionally, CP-122,288 has been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-122,288 has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. It has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to its use in lab experiments. CP-122,288 has been found to exhibit poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its effects on different animal models can vary, making it important to carefully select the appropriate model for each experiment.
Direcciones Futuras
There are several potential future directions for the study of CP-122,288. One area of research could focus on the development of new analogs of CP-122,288 with improved pharmacological properties. Another area of research could focus on the use of CP-122,288 in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to better understand the mechanism of action of CP-122,288 and its effects on different biological systems. Overall, CP-122,288 has shown great potential for use in the development of new pharmaceuticals, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of CP-122,288 involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with piperidine to form CP-122,288. The synthesis of this compound has been reported in various scientific journals, and several modifications of the synthesis method have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
CP-122,288 has been extensively studied for its potential pharmaceutical applications. It has been found to possess a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. Additionally, CP-122,288 has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-chloro-N-[1-(cyclohexanecarbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-8-6-14(7-9-16)18(23)21-17-10-12-22(13-11-17)19(24)15-4-2-1-3-5-15/h6-9,15,17H,1-5,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVQGUNXSCCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(cyclohexylcarbonyl)piperidin-4-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)

![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)